molecular formula C13H19N3O B7562103 N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide

N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide

Cat. No. B7562103
M. Wt: 233.31 g/mol
InChI Key: BBRHGRIZUHQKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide, also known as Ro 15-1788 or flumazenil, is a selective antagonist of the benzodiazepine receptor. It was first synthesized in the 1980s and has since been used in scientific research to investigate the role of benzodiazepine receptors in the brain.

Mechanism of Action

N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 acts as a competitive antagonist at the benzodiazepine receptor, which is a subtype of the GABA-A receptor. By binding to the benzodiazepine receptor, this compound 15-1788 blocks the effects of benzodiazepines, which enhance the activity of GABA, an inhibitory neurotransmitter in the brain. This results in a decrease in neuronal excitability and anxiolysis.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects. It has been shown to block the effects of benzodiazepines on memory, anxiety, and sleep, as well as to reverse benzodiazepine-induced sedation and respiratory depression. This compound 15-1788 has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the body's stress response.

Advantages and Limitations for Lab Experiments

N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 has several advantages for use in lab experiments. It is a highly selective antagonist of the benzodiazepine receptor, which allows for precise manipulation of this receptor subtype. It is also relatively easy to synthesize and has a long half-life, which allows for sustained blockade of the benzodiazepine receptor. However, this compound 15-1788 has some limitations. It is not effective at blocking the effects of all benzodiazepines, and its effects can be influenced by factors such as dose, route of administration, and individual differences in metabolism.

Future Directions

There are several future directions for research on N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788. One area of interest is the role of the benzodiazepine receptor in the development of addiction and substance use disorders. This compound 15-1788 has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that this receptor subtype may be a target for the development of new treatments for addiction. Another area of interest is the development of new benzodiazepine receptor antagonists with improved selectivity and efficacy. Finally, research on the physiological and biochemical effects of this compound 15-1788 may lead to a better understanding of the role of the benzodiazepine receptor in normal brain function and disease states.

Synthesis Methods

The synthesis of N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 involves several steps, including the reaction of 2-amino-5-chlorobenzophenone with ethyl formate to yield 2-ethoxycarbonylamino-5-chlorobenzophenone. This compound is then reacted with hydrazine to produce 2-amino-5-chlorobenzophenone hydrazone, which is further reacted with methyl acetoacetate to give 2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetohydrazide. Finally, this compound is reacted with methyl iodide to yield this compound 15-1788.

Scientific Research Applications

N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 has been used extensively in scientific research to investigate the role of benzodiazepine receptors in the brain. It has been used to study the effects of benzodiazepines on memory, anxiety, and sleep, as well as the mechanisms underlying benzodiazepine tolerance and withdrawal.

properties

IUPAC Name

N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-14-13(17)10-16-8-7-15(2)12-6-4-3-5-11(12)9-16/h3-6H,7-10H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRHGRIZUHQKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCN(C2=CC=CC=C2C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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